(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Description
(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with a tetrahydro (saturated) ring system. Key structural attributes include:
- 3-methyl substitution: Enhances steric bulk and modulates electronic properties.
- 2-methanol group: Introduces hydrogen-bonding capacity and polarity, influencing solubility and intermolecular interactions.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(3-methyl-4,5,6,7-tetrahydroimidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H13N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h9,12H,2-5H2,1H3 |
InChI Key |
YBXGZKHTHYYLLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1NCCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This method yields the desired imidazo[4,5-b]pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a bicyclic structure that integrates an imidazole and pyridine ring. Its molecular formula is C₉H₁₁N₃O. The synthesis of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing suitable precursors to form the bicyclic structure.
- Functional Group Modifications : Introducing hydroxymethyl groups through various alkylation and reduction techniques.
The synthesis methods are crucial for optimizing the yield and purity of the final product while allowing for structural modifications that can enhance biological activity .
Biological Activities
Research indicates that (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol exhibits several promising biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as butyrylcholinesterase and acetylcholinesterase. These enzymes are critical in neurotransmission processes, suggesting its use in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disorders .
- Antitumor Activity : The structural characteristics of the compound indicate potential antitumor properties, which could be explored in cancer research .
Pharmacological Applications
The unique methyl substitution pattern of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol contributes to its distinct pharmacological profiles compared to similar compounds. Its applications can be summarized as follows:
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Neurodegenerative Diseases | Inhibitors for acetylcholinesterase | Enhances neurotransmission |
| Inflammatory Disorders | Anti-inflammatory agents | Reduces inflammation markers |
| Cancer Treatment | Antitumor agents | Induces apoptosis in cancer cells |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of imidazo[4,5-b]pyridine can enhance cognitive function in animal models by inhibiting acetylcholinesterase activity .
- Anticancer Activity : Research indicated that certain derivatives of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol exhibited cytotoxic effects against various cancer cell lines by inducing programmed cell death .
- Inflammation Modulation : Investigations into the anti-inflammatory properties revealed that the compound could significantly reduce pro-inflammatory cytokines in vitro .
Mechanism of Action
The mechanism of action of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring Fusion Variations
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol
- Key difference : The imidazole ring is fused to the pyridine at positions [4,5-c] instead of [4,5-b].
- Impact : Altered π-electron distribution and dipole moments, which may affect binding to biological targets. For example, imidazo[4,5-c] derivatives are often explored in kinase inhibition studies, whereas [4,5-b] analogs are less documented in this context.
3-(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones
- Structure: Combines a tetrahydro-imidazo[4,5-c]pyridine with a quinolin-2-one moiety.
- Activity: Demonstrates potent VEGFR-2 kinase inhibition (IC₅₀ values in nanomolar range).
- Comparison: The absence of a quinolinone group in the target compound likely reduces kinase affinity, highlighting the importance of extended conjugation for enzyme inhibition.
Substituent Variations
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- Key difference : Bromine substituent at position 6 versus a methyl group at position 3 in the target compound.
- Physical properties :
- Melting point: 230–233°C (indicative of strong intermolecular forces due to bromine’s polarizability).
- Stability: Requires storage at 2–8°C, suggesting sensitivity to decomposition.
- Impact : Bromine’s electron-withdrawing nature may reduce nucleophilicity compared to the methyl group, altering reactivity in synthetic pathways.
Structural and Functional Analysis Table
Research Implications and Gaps
- Positional isomerism : The [4,5-b] vs. [4,5-c] fusion dramatically alters electronic properties and biological targeting. Further studies are needed to map structure-activity relationships (SAR) for imidazo[4,5-b] derivatives.
- Substituent effects : Methyl and bromo groups confer distinct steric and electronic profiles, impacting solubility, stability, and synthetic accessibility.
- Biological activity: The target compound’s lack of extended conjugation (e.g., quinolinone) may limit kinase inhibition but could favor other targets, such as GPCRs or ion channels.
Biological Activity
The compound (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic organic molecule with significant potential in pharmacology. Its unique structure, characterized by a fused imidazole and pyridine ring system, contributes to its diverse biological activities, which include enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₉H₁₁N₃
- Molecular Weight : 137.18 g/mol
- CAS Number : 1499706-42-1
1. Enzyme Inhibition
Research has identified (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol as a potent inhibitor of various enzymes. Notably:
- VEGFR-2 Kinase Inhibition : A series of derivatives have shown promising inhibitory activity against VEGFR-2 kinase, which is crucial in angiogenesis and cancer progression. The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced the inhibitory potency .
| Compound | IC50 Value (nM) | Modification |
|---|---|---|
| Compound A | 120 | N-benzyl substitution |
| Compound B | 85 | Additional methyl group |
| Compound C | 150 | No substitution |
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Studies suggest that it may modulate immune responses by inhibiting Janus Kinase (JAK) pathways, which play a critical role in inflammatory processes. The pharmacokinetic profiles indicate that certain derivatives maintain prolonged half-lives in biological systems, enhancing their therapeutic potential against inflammatory diseases .
Case Study 1: JAK3 Inhibition
A study focused on the pharmacokinetic optimization of small molecule JAK3 inhibitors revealed that derivatives of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol exhibited IC50 values in the low nanomolar range. These compounds demonstrated high tissue half-lives and preferential distribution to activated immune cells, highlighting their potential as targeted therapies for autoimmune conditions .
Case Study 2: Anti-cancer Activity
Another investigation assessed the anti-cancer properties of this compound in vitro. It was found to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The results indicated a dose-dependent response with significant efficacy at higher concentrations .
Structure–Activity Relationship (SAR)
The biological activity of (3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol can be significantly altered by structural modifications. The following table summarizes key findings from SAR studies:
| Modification | Biological Activity | Observations |
|---|---|---|
| N-benzyl Group | Increased potency against VEGFR-2 | Enhances binding affinity |
| Methyl Substitution | Improved anti-inflammatory activity | Alters pharmacokinetics |
| Hydroxyl Group Addition | Enhanced solubility | Facilitates better bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
